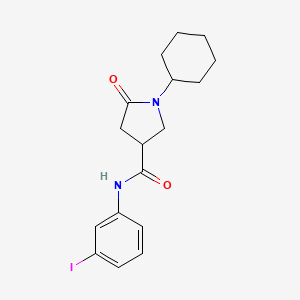
(Dhq)2-DP-phal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dhq)2-DP-phal typically involves the reaction of dihydroquinine with diphenylphthalazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(Dhq)2-DP-phal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce dihydro derivatives. Substitution reactions result in the formation of various substituted phthalazine compounds .
Applications De Recherche Scientifique
(Dhq)2-DP-phal has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (Dhq)2-DP-phal involves its role as a chiral catalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and π-π stacking, to induce chirality in the reaction products. The molecular targets include various functional groups in the substrates, and the pathways involved are primarily those of asymmetric catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Dhb)2-DP-phal: Another chiral catalyst with similar applications but different stereochemistry.
(Dhc)2-DP-phal: A compound with a different substituent on the phthalazine ring, affecting its catalytic properties.
(Dhd)2-DP-phal: A derivative with modifications on the quinine moiety, leading to variations in its reactivity.
Uniqueness
(Dhq)2-DP-phal stands out due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its unique structure allows for specific interactions with substrates, making it a valuable tool in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C60H62N6O4 |
|---|---|
Poids moléculaire |
931.2 g/mol |
Nom IUPAC |
1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |
InChI |
InChI=1S/C60H62N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h7-22,25-26,31-34,37-38,41-42,55-58H,5-6,23-24,27-30,35-36H2,1-4H3/t37-,38-,41-,42-,55-,56-,57+,58+/m0/s1 |
Clé InChI |
LJMDMIVVXHCXIE-MLKSUTDGSA-N |
SMILES isomérique |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



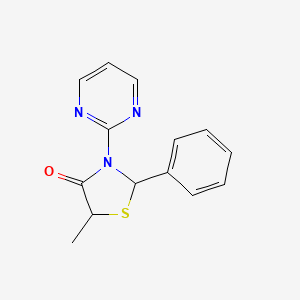
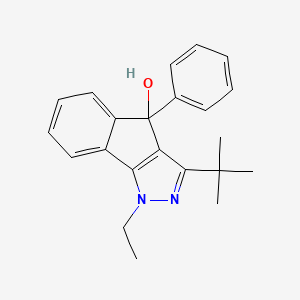

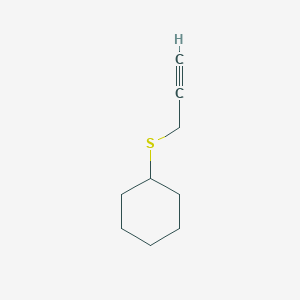
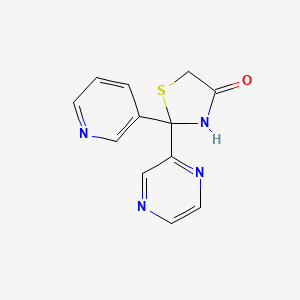

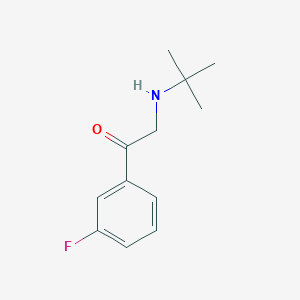

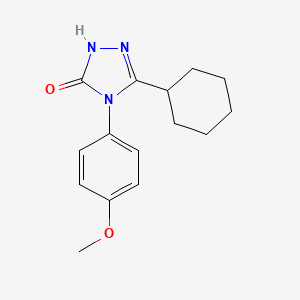
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
